反式-2-哌啶-1-基环戊醇

描述

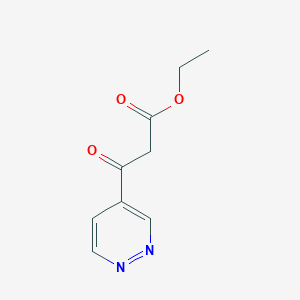

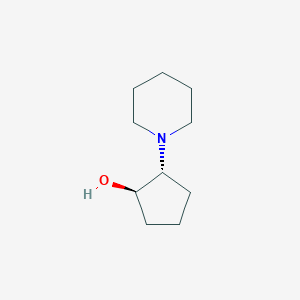

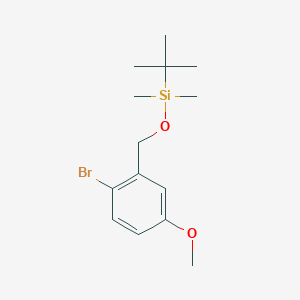

Trans-2-Piperidin-1-ylcyclopentanol is a chemical compound with the molecular formula C10H19NO . It is a member of the piperidine class of compounds, which are six-membered heterocyclic compounds containing one nitrogen atom .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The synthesis of piperidines by hydrogenation/reduction has been an effective and popular approach in recent years .Molecular Structure Analysis

The molecular structure of trans-2-Piperidin-1-ylcyclopentanol is determined by its molecular formula, C10H19NO . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The exact structure of this specific compound would need to be determined through further analysis.科学研究应用

哌啶生物碱的化学和药理学

包括与反式-2-哌啶-1-基环戊醇相关的化合物在内的哌啶生物碱具有重要的药用价值。它们存在于植物的各个部位,包括松属和相关属,并在传统医学中得到利用。这些生物碱因其治疗应用而引起人们的兴趣,促使研究人员探索其多种药理活性。哌啶核的结构允许进行各种修饰,使其成为开发新治疗剂的通用核心。辛格等人(2021 年)的综述重点介绍了哌啶生物碱的临床应用,并表明了解哌啶核有助于设计具有高治疗功效的化合物(Singh 等人,2021)。

胡椒碱和哌啶衍生物

胡椒碱是黑胡椒的主要成分,是具有哌啶结构的天然化合物的示例。它已被研究其广泛的生物学效应,包括抗菌作用、增强消化酶、抗氧化特性以及对药物代谢和生物利用度的影响。研究表明,胡椒碱可以通过提高生物利用度来增强各种药物的治疗功效。这突出了哌啶衍生物在增强药物功效方面的潜力,并支持进一步研究其在制药应用中的用途(Srinivasan,2007)。

哌嗪衍生物的治疗用途

哌嗪是一种含六元氮的杂环,由于存在于多种治疗剂中,因此在药物设计中具有重要意义。其在不同治疗类别(包括抗精神病药、抗组胺药、抗心绞痛药和抗癌剂)中的应用证明了其多功能性。修饰哌嗪核上的取代基团的能力允许开发具有不同药用潜力的分子。Rathi 等人(2016 年)及其对哌嗪衍生物的综述提供了对该支架在发现针对各种疾病的类药物元素方面的灵活性的见解。这进一步强调了反式-2-哌啶-1-基环戊醇和相关化合物在药物发现和开发中的潜力(Rathi 等人,2016)。

作用机制

Target of Action

trans-2-Piperidin-1-ylcyclopentanol is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .

Mode of Action

Piperidine derivatives have been found to have a two-targeted action via cell walls destruction and interaction with iv-dna and dna gyrase . This suggests that trans-2-Piperidin-1-ylcyclopentanol may interact with its targets in a similar manner, leading to changes in the cellular structure and function.

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetics of drug delivery systems (ddss), which often include piperidine derivatives, have been extensively studied . These studies suggest that the in vivo behavior of DDSs, including their pharmacokinetics, can be significantly different from that of classical drugs .

Result of Action

Piperidine derivatives are known to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The initiation of intramolecular cyclization, a key step in the synthesis of piperidine derivatives, is known to require the addition of a catalyst, an oxidizing or a reducing agent (depending on the substrate), the maintenance of the environment, etc . This suggests that the action of trans-2-Piperidin-1-ylcyclopentanol may also be influenced by environmental factors.

属性

IUPAC Name |

(1R,2R)-2-piperidin-1-ylcyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c12-10-6-4-5-9(10)11-7-2-1-3-8-11/h9-10,12H,1-8H2/t9-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJEHWGWZIACGHM-NXEZZACHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCCC2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)[C@@H]2CCC[C@H]2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]-3-methoxypropan-2-ol](/img/structure/B3142683.png)

![2-Imidazo[1,2-a]pyridin-2-yl-ethylamine dihydrochloride](/img/structure/B3142731.png)